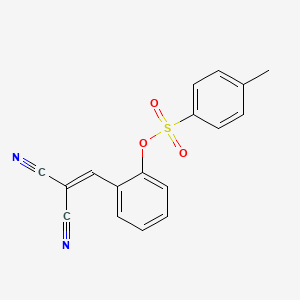
2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H10N2O3S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dicyanoethenyl group attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate typically involves a multi-step process. One common method includes the reaction of 2-(2,2-dicyanoethenyl)phenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dicyanoethenyl group to other functional groups such as amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The dicyanoethenyl group can participate in electron transfer reactions, while the sulfonate group may enhance the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile
- [4-(2,2-Dicyanoethenyl)phenyl]methylphosphonic acid
Uniqueness
2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties. The presence of both dicyanoethenyl and sulfonate groups makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[2-(2,2-dicyanoethenyl)phenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c1-13-6-8-16(9-7-13)23(20,21)22-17-5-3-2-4-15(17)10-14(11-18)12-19/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHQIYSZQVQJRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388162.png)
![(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide](/img/structure/B2388165.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2388171.png)
![(E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide](/img/structure/B2388172.png)

![4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2388174.png)
![2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2388176.png)

![4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2388178.png)
![N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2388179.png)

![4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B2388181.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2388183.png)
